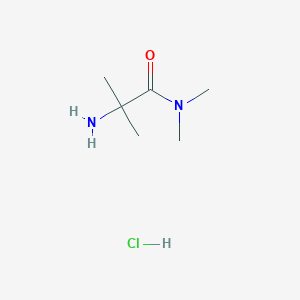
3-(4-Methyl-2-nitrophenoxy)azetidine
Vue d'ensemble
Description
3-(4-Methyl-2-nitrophenoxy)azetidine is a chemical compound with the molecular formula C10H12N2O3 . It is a type of azetidine, a class of organic compounds that contain a four-membered ring with three carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 3-(4-Methyl-2-nitrophenoxy)azetidine consists of a four-membered azetidine ring attached to a phenyl ring through an oxygen atom . The phenyl ring is substituted with a methyl group and a nitro group .Applications De Recherche Scientifique
Synthesis of Functionalized Azetidines
The aza Paternò–Büchi reaction is a notable method for synthesizing functionalized azetidines. This photochemical [2 + 2] cycloaddition reaction between an imine and an alkene component is efficient for creating azetidine structures with high regio- and stereoselectivity . The compound 3-(4-Methyl-2-nitrophenoxy)azetidine can be utilized in this reaction to produce azetidines that are incorporated into pharmaceutically relevant scaffolds, potentially resulting in improved pharmacokinetic properties and metabolic stability.
Aza-Michael Addition Reactions
3-(4-Methyl-2-nitrophenoxy)azetidine: serves as a precursor in aza-Michael addition reactions. This process involves the addition of NH-heterocycles to yield functionalized 3-substituted azetidines . These reactions are crucial for the development of new heterocyclic amino acid derivatives, which are valuable in medicinal chemistry for their biological activities.
Heterocyclic Amino Acid Derivatives
The compound is used in the synthesis of novel heterocyclic amino acid derivatives. These derivatives are synthesized through the Suzuki–Miyaura cross-coupling from brominated pyrazole–azetidine hybrids with boronic acids . The resulting compounds have potential applications in drug discovery and development due to their unique structural features.
Advanced Battery Science
In the field of advanced battery science, 3-(4-Methyl-2-nitrophenoxy)azetidine may be explored for its electrochemical properties. While specific applications in this field are not detailed in the search results, the compound’s structural attributes suggest potential utility in the synthesis of materials for battery electrodes or electrolytes .
Chromatography and Mass Spectrometry
Lastly, 3-(4-Methyl-2-nitrophenoxy)azetidine might be used in analytical chemistry, particularly in chromatography and mass spectrometry. Its unique molecular structure could aid in the development of standards or reagents for the identification and quantification of complex organic compounds .
Orientations Futures
Azetidines and their derivatives have been the subject of numerous studies due to their presence in various natural and synthetic compounds that possess a broad spectrum of biological properties . Future research may focus on the development of new synthetic methods and the exploration of their biological activities .
Propriétés
IUPAC Name |
3-(4-methyl-2-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-10(9(4-7)12(13)14)15-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYPEAPXRXPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)








![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)

![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)